Ethyl 4-(3-methoxyanilino)-2-methylquinoline-6-carboxylate;hydrochloride
Description
Ethyl 4-(3-methoxyanilino)-2-methylquinoline-6-carboxylate;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a quinoline core substituted with an ethyl ester group, a methoxyaniline moiety, and a hydrochloride salt. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it a subject of interest in research and industrial applications.
Properties
IUPAC Name |
ethyl 4-(3-methoxyanilino)-2-methylquinoline-6-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3.ClH/c1-4-25-20(23)14-8-9-18-17(11-14)19(10-13(2)21-18)22-15-6-5-7-16(12-15)24-3;/h5-12H,4H2,1-3H3,(H,21,22);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRDWQEVKICVJJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C(N=C2C=C1)C)NC3=CC(=CC=C3)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(3-methoxyanilino)-2-methylquinoline-6-carboxylate;hydrochloride typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Introduction of the Methoxyaniline Moiety: The methoxyaniline group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable methoxyaniline derivative reacts with the quinoline intermediate.
Esterification: The carboxylate group is esterified using ethanol and an acid catalyst to form the ethyl ester.
Formation of the Hydrochloride Salt: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(3-methoxyanilino)-2-methylquinoline-6-carboxylate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the quinoline ring or the ester group.
Substitution: Nucleophilic substitution reactions can occur at the methoxyaniline moiety, where nucleophiles replace the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted aniline derivatives.
Scientific Research Applications
Ethyl 4-(3-methoxyanilino)-2-methylquinoline-6-carboxylate;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 4-(3-methoxyanilino)-2-methylquinoline-6-carboxylate;hydrochloride involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways. For example, it could inhibit cytokinin oxidase/dehydrogenase, affecting plant growth and development .
Comparison with Similar Compounds
Ethyl 4-(3-methoxyanilino)-2-methylquinoline-6-carboxylate;hydrochloride can be compared with similar compounds such as:
2-chloro-6-(3-methoxyphenylamino)purine (INCYDE): A cytokinin oxidase/dehydrogenase inhibitor.
2-fluoro-6-(3-methoxyphenylamino)purine (INCYDE-F): Another cytokinin oxidase/dehydrogenase inhibitor.
These compounds share structural similarities but differ in their specific functional groups and biological activities. This compound is unique due to its quinoline core and ethyl ester group, which may confer distinct chemical properties and applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
